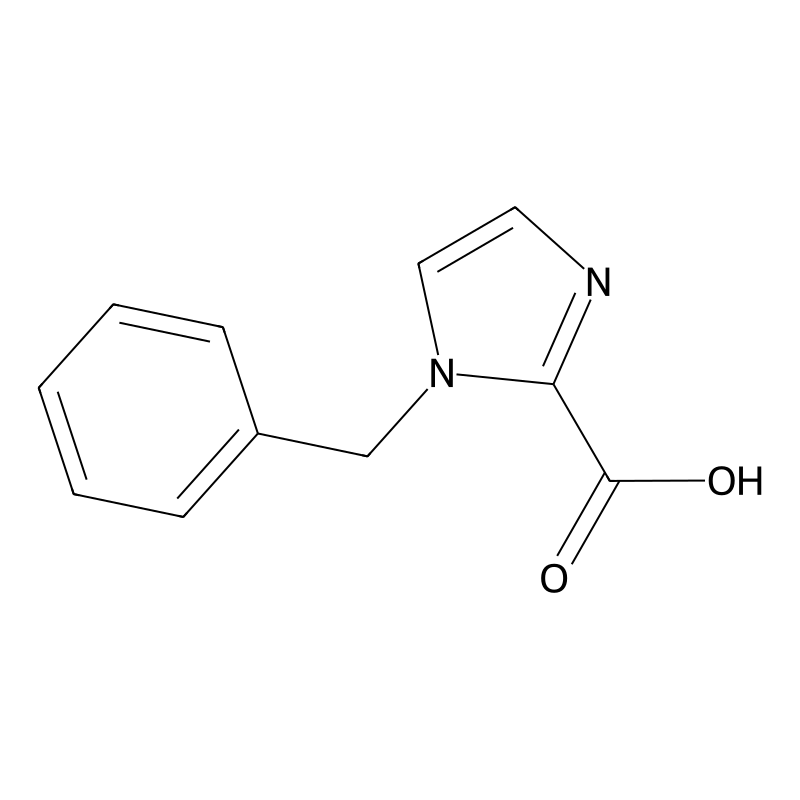1-Benzyl-1H-imidazole-2-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Benzyl-1H-imidazole-2-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of approximately 202.21 g/mol. It features an imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is characterized by a benzyl group attached to the nitrogen atom of the imidazole ring and a carboxylic acid functional group at the second position of the ring. The presence of these functional groups contributes to its chemical reactivity and biological activity, making it of interest in various fields, including medicinal chemistry and biochemistry .
Potential Anti-HIV Activity:
Research suggests that 1-Benzyl-1H-imidazole-2-carboxylic acid derivatives might possess anti-HIV properties. A study published in the National Institutes of Health's National Center for Biotechnology Information (NCBI) explored the design, synthesis, and anti-HIV activity of benzimidazolyl diketo acid derivatives, including compounds structurally similar to 1-Benzyl-1H-imidazole-2-carboxylic acid. The findings demonstrated that most tested compounds exhibited good anti-HIV-1 activity, with some reaching an EC50 value (concentration required for 50% inhibition) as low as 40 µM. Docking analysis further indicated that these compounds might act by inhibiting HIV-1 integrase, an enzyme crucial for viral replication. []
Potential Applications in Medicinal Chemistry:
The imidazole ring structure, a core component of 1-Benzyl-1H-imidazole-2-carboxylic acid, is frequently present in various biologically active molecules. This structural feature contributes to diverse pharmacological activities, making it valuable in medicinal chemistry research. Studies have explored the potential of imidazole derivatives for applications such as anti-inflammatory, anti-cancer, and anti-microbial agents. []
- Esterification: The carboxylic acid group can react with alcohols to form esters.
- Decarboxylation: Under certain conditions, this compound may lose carbon dioxide to form 1-benzylimidazole.
- Nucleophilic Substitution: The imidazole nitrogen can act as a nucleophile in reactions with electrophiles, leading to various derivatives.
- Condensation Reactions: It can also undergo condensation with amines or other nucleophiles to form more complex structures.
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or improved pharmacological properties .
1-Benzyl-1H-imidazole-2-carboxylic acid has been studied for its potential biological activities, particularly as an inhibitor of metallo-beta-lactamases, which are enzymes that confer antibiotic resistance in bacteria. In particular, it has shown promising results in inhibiting VIM-2 metallo-beta-lactamase, suggesting its utility in combating resistant bacterial strains. The compound's ability to bind effectively to such enzymes highlights its potential as a lead compound for drug development aimed at treating infections caused by resistant bacteria .
Several methods have been reported for synthesizing 1-benzyl-1H-imidazole-2-carboxylic acid:
- Condensation Reactions: One common approach involves the reaction of benzylamine with an appropriate imidazole derivative followed by carboxylation.
- Cyclization: Another method includes cyclizing an appropriate precursor compound containing both benzyl and carboxylic acid functionalities under acidic or basic conditions.
- Multicomponent Reactions: Recent synthetic strategies may also employ multicomponent reactions that allow for the simultaneous formation of the imidazole ring and the carboxylic acid group from simple starting materials.
These methods can be optimized for yield and purity depending on the desired application .
The applications of 1-benzyl-1H-imidazole-2-carboxylic acid span several fields:
- Pharmaceuticals: Due to its biological activity against metallo-beta-lactamases, it is being explored as a potential antibiotic adjuvant.
- Chemical Research: It serves as a building block for synthesizing more complex molecules in medicinal chemistry.
- Agricultural Chemicals: Its derivatives may find applications in developing agrochemicals aimed at pest control.
The versatility of this compound makes it valuable in both research and practical applications .
Interaction studies have revealed that 1-benzyl-1H-imidazole-2-carboxylic acid can effectively bind to various proteins, particularly metallo-beta-lactamases. Crystallographic studies have shown how this compound interacts at the active site of these enzymes, providing insights into its mechanism of action. Such studies are crucial for understanding how modifications to the compound might enhance its binding affinity and specificity, which is essential for drug design .
Several compounds share structural similarities with 1-benzyl-1H-imidazole-2-carboxylic acid, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Methyl-1H-imidazole-2-carboxylic acid | Imidazole derivative | Contains a methyl group instead of a benzyl group |
| 1-(4-Chlorobenzyl)-1H-imidazole-2-carboxylic acid | Halogenated derivative | Exhibits different biological activity due to halogen substitution |
| 2-(Benzyl)-imidazole-4-carboxylic acid | Different position of carboxylic group | May show different reactivity patterns |
These compounds highlight the unique positioning of the benzyl group and carboxylic acid functionality in 1-benzyl-1H-imidazole-2-carboxylic acid, which contributes to its distinct chemical properties and biological activities .








